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Compound of Interest

Compound Name: Amprenavir

Cat. No.: B1666020 Get Quote

Introduction

Amprenavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of

Human Immunodeficiency Virus (HIV) infection. Accurate and reliable quantification of

Amprenavir in various biological matrices is crucial for therapeutic drug monitoring,

pharmacokinetic studies, and quality control of pharmaceutical formulations. High-Performance

Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering

high specificity, sensitivity, and precision. This document provides a detailed protocol for the

quantitative analysis of Amprenavir using a validated Reverse-Phase High-Performance

Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

The method described is based on the separation of Amprenavir from endogenous

components in the sample matrix using a C18 reverse-phase column. The separation is

achieved by isocratic elution with a mobile phase consisting of a mixture of an aqueous buffer

and an organic solvent. The analyte is detected by its absorbance in the UV region.

Quantification is performed by comparing the peak area of Amprenavir in the sample to that of

a known concentration of a standard.

Experimental Protocols
1. Materials and Reagents
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Amprenavir reference standard (purity >99%)

Internal Standard (IS), e.g., Verapamil or another suitable compound not present in the

sample.

HPLC grade acetonitrile

HPLC grade methanol

Potassium dihydrogen phosphate (KH2PO4) or Formic Acid (for mobile phase preparation)

Orthophosphoric acid or Sodium hydroxide (for pH adjustment)

Purified water (HPLC grade)

Human plasma (or other relevant biological matrix)

Solid-Phase Extraction (SPE) cartridges (C18) or liquid-liquid extraction solvents (e.g., ethyl

acetate, chloroform)

0.45 µm membrane filters for solvent filtration

2. Instrumentation

HPLC system equipped with:

Degasser

Binary or quaternary pump

Autosampler

Column oven

UV-Vis or Photodiode Array (PDA) detector

Chromatography data acquisition and processing software

Analytical balance
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pH meter

Vortex mixer

Centrifuge

Solid-Phase Extraction manifold (if applicable)

3. Preparation of Solutions

Mobile Phase Preparation (Example): Prepare a 15 mM phosphate buffer by dissolving the

appropriate amount of KH2PO4 in purified water and adjusting the pH to 5.75 with

orthophosphoric acid or sodium hydroxide.[1] Filter the buffer through a 0.45 µm membrane

filter. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio will depend

on the column and system, but a common starting point is a gradient with varying

proportions of the buffer and acetonitrile.[1]

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Amprenavir
reference standard and dissolve it in 10 mL of methanol or 70% acetonitrile.[2]

Working Standard Solutions: Prepare a series of working standard solutions by serially

diluting the stock solution with the mobile phase or a suitable diluent to obtain concentrations

ranging from 0.1 to 100 µg/mL.

Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal

standard in the same manner as the Amprenavir stock solution.

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile

phase to obtain a working concentration.

4. Sample Preparation

The choice of sample preparation method depends on the matrix and the required sensitivity.

Solid-Phase Extraction (SPE):

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
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To 400 µL of plasma sample, add a known amount of the internal standard working

solution.[1]

Load the sample onto the conditioned SPE cartridge.

Wash the cartridge with 1 mL of water to remove interfering substances.

Elute Amprenavir and the IS with 1 mL of methanol or acetonitrile.

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

Inject an aliquot (e.g., 20 µL) into the HPLC system.

Liquid-Liquid Extraction (LLE):

To 1 mL of plasma sample, add a known amount of the internal standard working solution.

Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).

Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

Transfer the organic layer to a clean tube and evaporate to dryness.

Reconstitute the residue in a known volume of the mobile phase.

Inject an aliquot into the HPLC system.

5. Chromatographic Conditions

The following are typical chromatographic conditions that may need to be optimized for a

specific HPLC system and column.
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Parameter Condition

Column
C18 reverse-phase column (e.g., Zorbax C18,

100 x 4.6 mm, 5 µm)[3][4]

Mobile Phase

Gradient with 15 mM phosphate buffer (pH 5.75)

and acetonitrile[1] or Isocratic with

Acetonitrile:0.1% v/v Formic Acid in

water:Methanol (60:10:30 v/v/v)[2]

Flow Rate 0.6 - 1.0 mL/min[2][3][4]

Column Temperature 30°C[2]

Injection Volume 5 - 20 µL[2]

Detection Wavelength 264 nm[3][4]

6. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability

for the intended purpose.

Linearity: Analyze a series of at least five concentrations of Amprenavir. The calibration

curve should have a correlation coefficient (r²) of >0.99.[2]

Precision: Assess the intra-day and inter-day precision by analyzing replicate samples at

three different concentrations (low, medium, and high). The relative standard deviation

(%RSD) should be <15%.[1]

Accuracy: Determine the accuracy by spiking a blank matrix with known concentrations of

Amprenavir and calculating the percent recovery. The recovery should be within 85-115%.

[1]

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be

quantified with acceptable precision and accuracy. For Amprenavir, LOQs in the range of

0.1 to 0.2 µg/mL have been reported.[5]
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Specificity: The method's ability to differentiate and quantify the analyte in the presence of

other components in the sample. This can be assessed by analyzing blank and spiked

samples.

Data Presentation
Table 1: Summary of Chromatographic Conditions and Validation Parameters

Parameter Reported Value Reference

Column
Zorbax C18 (100 x 4.6 mm, 5

µm)
[3][4]

Mobile Phase

Gradient with 15 mM

phosphate buffer (pH 5.75)

and acetonitrile

[1]

Flow Rate 1.0 mL/min [3][4]

Detection Wavelength 264 nm [3][4]

Linearity Range 0.15 - 1500 ng/mL [2]

Correlation Coefficient (r²) >0.999 [3]

Intra-day Precision (%RSD) 1.4 - 8.1% [1]

Inter-day Precision (%RSD) 3.1 - 6.4% [1]

Accuracy (% Recovery) 98.2 - 106.7% [1]

Lower Limit of Quantification

(LLOQ)
0.1 - 0.2 µg/mL [5]

Visualization
Experimental Workflow Diagram
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Caption: Workflow for the quantitative HPLC analysis of Amprenavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1666020#developing-a-quantitative-hplc-assay-for-
amprenavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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